Cyclopropylmethyl cyclopropylacetate

Description

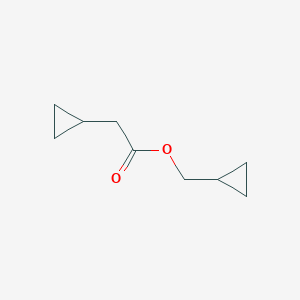

Structure

2D Structure

3D Structure

Properties

CAS No. |

61919-47-9 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

cyclopropylmethyl 2-cyclopropylacetate |

InChI |

InChI=1S/C9H14O2/c10-9(5-7-1-2-7)11-6-8-3-4-8/h7-8H,1-6H2 |

InChI Key |

USXVCFALNPTPJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(=O)OCC2CC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization of Cyclopropylmethyl Cyclopropylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for delineating the molecular structure of Cyclopropylmethyl cyclopropylacetate by providing detailed information about the local chemical environments of individual protons and carbon atoms.

Proton (¹H) NMR Spectroscopic Analysis for Connectivity and Chemical Shifts

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum is characterized by signals corresponding to the cyclopropyl (B3062369) protons of the acetate (B1210297) moiety, the cyclopropyl protons of the methyl group, the methylene (B1212753) bridge protons, and the methine proton.

The protons on the cyclopropyl rings exhibit complex splitting patterns due to geminal and vicinal coupling, appearing in the upfield region of the spectrum, typically between 0.2 and 1.1 ppm. The methine proton of the cyclopropylmethyl group is expected to resonate further downfield, around 1.0-1.5 ppm, as a multiplet due to coupling with the adjacent methylene and cyclopropyl protons. The methylene protons (CH₂) adjacent to the ester oxygen appear as a doublet, shifted downfield to approximately 3.9-4.2 ppm, a consequence of the deshielding effect of the electronegative oxygen atom. The methine proton of the cyclopropylacetate group is anticipated to be in the range of 1.2-1.6 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Cyclopropyl H (acetate) | 0.7 - 1.0 | m | - |

| Cyclopropyl H (methyl) | 0.2 - 0.6 | m | - |

| Methine H (cyclopropylmethyl) | 1.0 - 1.5 | m | - |

| Methylene H (-O-CH₂-) | 3.9 - 4.2 | d | ~7.0 |

| Methine H (cyclopropylacetate) | 1.2 - 1.6 | m | - |

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Determination

The ¹³C NMR spectrum offers a definitive map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield in the range of 170-175 ppm. The carbon of the methylene group attached to the ester oxygen is also deshielded, with an expected chemical shift between 65 and 75 ppm.

The carbons of the two cyclopropyl rings will resonate in the upfield region. The methylene carbons of the cyclopropyl rings are expected between 5 and 15 ppm, while the methine carbons of the cyclopropyl groups will appear at slightly lower field, around 10 to 20 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 170 - 175 |

| -O-CH₂- | 65 - 75 |

| Methine C (cyclopropylmethyl) | 10 - 20 |

| Methylene C (cyclopropyl) | 5 - 15 |

| Methine C (cyclopropylacetate) | 10 - 20 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. Key correlations would be observed between the methylene protons (-O-CH₂-) and the adjacent methine proton of the cyclopropylmethyl group. It would also show the intricate coupling network within each of the cyclopropyl rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the methylene proton signal at ~4.0 ppm to the carbon signal at ~70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity around the ester group. For example, correlations would be expected from the methylene protons (-O-CH₂-) to the carbonyl carbon (C=O) and to the methine carbon of the cyclopropylmethyl group. Similarly, the methine proton of the cyclopropylacetate group would show a correlation to the carbonyl carbon.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of this compound and offers valuable structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Under electron ionization conditions, this compound will undergo fragmentation, producing a characteristic pattern of ions. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (C₈H₁₂O₂ = 140.18 g/mol ).

Common fragmentation pathways for esters include cleavage of the C-O bond and the bond alpha to the carbonyl group. The presence of the cyclopropyl groups introduces unique fragmentation possibilities, including ring-opening reactions. Key fragments would be expected at:

m/z 83: Loss of the cyclopropylmethyl group ([M - C₄H₇]⁺).

m/z 69: The cyclopropylcarbonyl cation ([C₄H₅O]⁺).

m/z 55: The cyclopropylmethyl cation ([C₄H₇]⁺).

m/z 41: The cyclopropyl cation ([C₃H₅]⁺).

| m/z | Predicted Fragment Ion |

|---|---|

| 140 | [C₈H₁₂O₂]⁺ (Molecular Ion) |

| 83 | [C₄H₃O₂]⁺ |

| 69 | [C₄H₅O]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₈H₁₂O₂), the calculated exact mass is 140.08373 u. An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational spectrum of a molecule is determined by the masses of its atoms, the geometry of the molecule, and the strength of its chemical bonds. For a molecule like this compound, several key vibrational modes are expected:

C=O Stretching: The ester carbonyl group will produce a strong, characteristic absorption band in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. The corresponding Raman signal is generally weaker.

C-O Stretching: The ester C-O single bonds will exhibit stretching vibrations in the 1000-1300 cm⁻¹ region of the IR spectrum.

Cyclopropyl Ring Vibrations: The cyclopropyl group has several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, and ring "breathing" and deformation modes at lower frequencies. The symmetric ring breathing mode is often a strong and sharp band in the Raman spectrum.

CH₂ and CH₃ Vibrations: The methyl and methylene groups will show characteristic stretching and bending vibrations.

Conformational analysis is a key application of vibrational spectroscopy. For molecules with rotational freedom, multiple conformers may coexist at room temperature. In the case of related compounds like cyclopropylmethyl ketone, studies have shown the existence of different conformers (e.g., cis and trans) that can be identified by distinct peaks in the IR and Raman spectra. doi.org By analyzing the spectra at different temperatures, the relative stability and enthalpy difference between conformers can be determined. doi.org It is proposed that for similar molecules, a second conformer can exist in considerable proportion in the liquid phase. doi.org

A complete vibrational assignment for this compound would be based on IR band contours, Raman depolarization values, and comparison to group frequencies of related molecules. doi.org

Table 1: Expected Characteristic IR and Raman Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong | Weak |

| C-O (Ester) | Stretching | 1000 - 1300 | Medium | Weak |

| C-H (Cyclopropyl) | Stretching | > 3000 | Medium | Medium |

| Cyclopropyl Ring | Breathing | 1200 - 1250 | Weak | Strong |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium | Strong |

| C-H (Alkyl) | Bending | 1375 - 1470 | Medium | Medium |

Note: The exact peak positions and intensities for this compound would require experimental measurement.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assessment

Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional arrangement of atoms in chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample. For a molecule like this compound, which can exist as enantiomers if a chiral center is present, techniques like Circular Dichroism (CD) are indispensable for stereochemical assessment.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A non-zero CD signal is only observed for chiral molecules. The resulting spectrum is a plot of this differential absorption versus wavelength.

Electronic Circular Dichroism (ECD): This technique probes the electronic transitions of a molecule, typically in the UV-Vis region. The chromophores in this compound, primarily the ester carbonyl group, would be the focus of ECD analysis. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore. By comparing experimental ECD spectra with those predicted from quantum chemical calculations, the absolute configuration of a chiral center can be determined.

The application of chiroptical spectroscopy to this compound would involve the following steps:

Synthesis and Separation of Enantiomers: If the molecule is chiral, the enantiomers would need to be synthesized or separated.

Experimental Measurement: ECD and VCD spectra of the separated enantiomers would be recorded.

Quantum Chemical Calculations: Computational models of the different possible stereoisomers would be generated, and their ECD and VCD spectra would be calculated.

Comparison and Assignment: The experimentally measured spectra would be compared to the computationally predicted spectra to assign the absolute configuration of the enantiomers.

Challenges in chiroptical spectroscopy include the potential for molecular aggregation, which can significantly affect the observed spectra. nih.gov Careful selection of solvents and concentrations is often necessary to obtain reliable data.

Table 2: Application of Chiroptical Techniques for Stereochemical Assessment of this compound

| Technique | Principle | Information Obtained |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Absolute configuration of chiral centers near chromophores (e.g., C=O). |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration and solution-phase conformation of the entire molecule. |

Note: This table outlines the potential application of these techniques, as specific experimental data for this compound is not currently available.

Mechanistic Investigations of Cyclopropylmethyl Cyclopropylacetate Reactivity and Transformations

Radical Reactions Involving Cyclopropylmethyl Moieties

The cyclopropylmethyl group is a well-known and highly sensitive probe for radical reaction mechanisms. Its unique reactivity stems from the significant strain energy of the three-membered ring (approximately 115 kJ/mol), which provides a strong thermodynamic driving force for ring-opening reactions.

Upon formation of a radical at the methylene (B1212753) carbon adjacent to the cyclopropane (B1198618) ring, a rapid and irreversible ring-opening rearrangement occurs. This process involves the homolytic cleavage of one of the internal C-C bonds of the cyclopropane ring to form the thermodynamically more stable but-3-enyl radical. psu.edu This rearrangement is exceptionally fast, with a rate constant (k) on the order of 10⁸ s⁻¹ at ambient temperatures. psu.edu

The reaction is highly exothermic due to the release of the inherent ring strain. psu.edu Electron Paramagnetic Resonance (EPR) studies have shown that the preferred conformation for the cyclopropylmethyl radical is the "bisected" conformation, where the C-H bond of the radical center eclipses the plane of the cyclopropane ring, allowing for optimal orbital overlap that facilitates the ring-opening process. psu.edu This rapid rearrangement serves as a "radical clock," a tool used to determine the rates of other competing radical reactions; if a reaction is slower than the ring-opening, the rearranged product will be observed. psu.edu

| Radical Species | Rearrangement Product | Rate Constant (k) at 37 °C |

|---|---|---|

| Cyclopropylmethyl radical | But-3-enyl radical | 1.2 x 10⁸ s⁻¹ |

The rate of the cyclopropylmethyl radical ring-opening is significantly influenced by the presence of substituents on either the cyclopropane ring or the radical center. These effects are critical for designing and interpreting experiments using radical clocks. psu.edu

The primary factors influencing the rearrangement rate include:

Stability of the Initial Radical: Substituents that stabilize the initial cyclopropylmethyl radical tend to decrease the rate of rearrangement.

Stability of the Transition State: Substituents that stabilize the transition state of the ring-opening process will accelerate the reaction.

Stability of the Final Radical: The regioselectivity of ring-opening is often dictated by the formation of the most stable possible rearranged radical. For instance, a substituted cyclopropylmethyl radical will cleave in a manner that produces a more substituted (e.g., tertiary or benzylic) radical. psu.edu

Stereoelectronic Effects: The orientation of the radical-bearing orbital relative to the bonds of the cyclopropane ring is crucial. Optimal alignment is necessary for the rapid cleavage of a C-C bond. ucl.ac.uk

| Substituent Position | Type of Substituent | Effect on Rate | Reason |

|---|---|---|---|

| Radical Center | Stabilizing Group (e.g., Phenyl, Vinyl) | Decrease | Stabilizes the initial radical, increasing the activation energy for rearrangement. |

| Cyclopropane Ring | Radical Stabilizing Group | Increase | Stabilizes the forming rearranged radical, lowering the transition state energy. |

Ester Hydrolysis and Transesterification Mechanisms

The ester functional group in cyclopropylmethyl cyclopropylacetate is susceptible to hydrolysis and transesterification reactions, which can be catalyzed by either acid or base.

Ester Hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol.

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of cyclopropylmethanol (B32771) yield the cyclopropanecarboxylic acid. ucalgary.ca To drive the equilibrium toward the products, an excess of water is typically used. chemguide.co.uk

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Protonation of the carbonyl oxygen is followed by nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alcohol (cyclopropylmethanol). youtube.com

Base-Catalyzed Transesterification: This process is initiated by the deprotonation of the incoming alcohol by a strong base to form a nucleophilic alkoxide. This alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The elimination of the original alkoxide (cyclopropylmethoxide) yields the new ester. This reaction is also an equilibrium process, and an excess of the new alcohol is often used to drive the reaction to completion.

Electrophilic and Nucleophilic Reactivity of the Cyclopropyl (B3062369) Moiety

The reactivity of the cyclopropyl moieties within this compound is dictated by the unique electronic structure and inherent ring strain of the three-membered ring. The bonding in cyclopropane, as described by the Walsh and Coulson-Moffitt models, involves C-C bonds with significant p-character. wiley.comresearchgate.netbluffton.edu This characteristic imparts alkene-like properties, rendering the ring susceptible to electrophilic attack. dalalinstitute.combluffton.edu Furthermore, the substantial ring strain, estimated at approximately 27.4 kcal/mol, provides a potent thermodynamic driving force for ring-opening reactions that relieve this strain. wiley.com The two cyclopropyl groups in this compound exhibit distinct reactivity profiles due to their differing electronic environments.

Electrophilic Reactivity

The carbon-carbon bonds of a cyclopropyl ring can act as a nucleophile, reacting with strong electrophiles in addition reactions that lead to ring cleavage. dalalinstitute.com The general mechanism involves the coordination of the electrophile to one of the C-C bonds, leading to a corner-protonated or edge-protonated intermediate that has significant carbocationic character. This intermediate is then captured by a nucleophile, resulting in a 1,3-addition product. The regioselectivity of this ring-opening generally follows Markovnikov's rule, where bond cleavage occurs to form the most stable carbocation intermediate, and the nucleophile subsequently attacks the most substituted carbon. dalalinstitute.comopenstax.org

In the context of this compound, the cyclopropyl ring of the cyclopropylmethyl group behaves as a typical alkyl-substituted cyclopropane. It is expected to undergo ring-opening upon treatment with strong electrophilic reagents such as mineral acids (HBr, HCl) or mercuric acetate (B1210297). dalalinstitute.com The reaction would proceed via cleavage of the C-C bond distal to the point of substitution to form the more stable secondary carbocation, which is then attacked by the nucleophile.

The cyclopropyl ring of the cyclopropylacetate moiety is directly attached to a carbonyl group. While this group is electron-withdrawing, the fundamental susceptibility of the ring to electrophilic attack remains. Acid-catalyzed ring-opening would still proceed, with protonation initiating the cleavage of a C-C bond. cdnsciencepub.comacs.org

The following table summarizes representative electrophilic ring-opening reactions characteristic of the cyclopropyl functional group.

| Substrate Type | Electrophile (E+) | Nucleophile (Nu-) | Typical Product Structure | Reference |

|---|---|---|---|---|

| Alkyl Cyclopropane | HBr | Br- | CH₃-CH(Br)-CH₂-CH₂-Br | dalalinstitute.com |

| Alkyl Cyclopropane | Hg(OAc)₂ / H₂O | ⁻OAc / H₂O | R-CH(OH)-CH₂-CH₂-HgOAc | dalalinstitute.com |

| Aryl Cyclopropane | H⁺ (TfOH) / Arene | Arene | Ar-CH(Aryl')-CH₂-CH₃ | researchgate.net |

| Spirocyclopropyl Ketone | H⁺ / EtOH | EtOH | 2-(2-Ethoxyethyl)cyclohex-2-en-1-one derivative | cdnsciencepub.com |

Nucleophilic Reactivity

Unactivated cyclopropane rings are generally poor electrophiles and are resistant to attack by nucleophiles. acs.org However, the introduction of an electron-accepting group (A) directly onto the ring, creating a donor-acceptor cyclopropane, significantly alters its reactivity. nih.govresearchgate.net This substitution polarizes the ring and makes it susceptible to nucleophilic ring-opening, often termed a homo-Michael or 1,3-addition. researchgate.netnih.gov The reaction involves the attack of a nucleophile at one of the carbons adjacent to the substituent-bearing carbon, with concomitant cleavage of the distal C-C bond.

Within this compound, the two cyclopropyl rings display divergent behavior towards nucleophiles:

The cyclopropyl ring of the cyclopropylmethyl group is an unactivated, alkyl-substituted ring. As such, it is not expected to react with nucleophiles under standard conditions.

Conversely, the cyclopropyl ring of the cyclopropylacetate moiety is directly attached to the electron-withdrawing ester carbonyl group. This configuration activates the ring, rendering it electrophilic. nih.govresearchgate.netnih.gov It is therefore susceptible to attack by strong nucleophiles, such as thiolates, azides, or stabilized carbanions. nih.govnih.gov The nucleophilic attack would occur at a methylene carbon of the cyclopropyl ring, leading to cleavage of the C1-C2 bond and formation of an enolate intermediate, which upon workup yields the 1,3-addition product. Research has shown that cyclopropanes bearing electron-accepting groups react as potent electrophiles in polar, ring-opening reactions. nih.govresearchgate.netnih.gov

The table below presents research findings on the nucleophilic ring-opening of activated cyclopropanes, which models the expected reactivity of the cyclopropylacetate portion of the target molecule.

| Substrate Type | Nucleophile | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Cyclopropane-1,1-dicarbonitrile | Thiophenolates | DMSO, 22 °C, 30 min | Regioselective ring-opening at C2. High yields. | researchgate.net |

| Cyclopropane Hemimalonate | Indoles | 13 kbar, no catalyst | Ring-opening occurs via internal H-bond activation. Good yields. | acs.org |

| Spirocyclopropyl Ketone | Morpholine | Heat | Homoconjugate addition with ring cleavage. | cdnsciencepub.com |

| 1-Acceptor-2-Donor Cyclopropane | Azide ions | DMSO | SN2-type ring-opening. Rate constants determined. | nih.govnih.gov |

Computational Chemistry and Theoretical Studies of Cyclopropylmethyl Cyclopropylacetate

Electronic Structure and Bonding Analysis

The electronic structure and bonding of cyclopropylmethyl cyclopropylacetate are fundamentally governed by the interplay of the strained cyclopropyl (B3062369) rings and the ester functionality. Quantum mechanical calculations are pivotal in elucidating these characteristics.

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the geometric and electronic properties of molecules. escholarship.orgnih.govnih.gov These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, electron density distribution, and molecular geometry. escholarship.org For a molecule like this compound, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

DFT methods, with functionals like B3LYP, are often employed for their balance of computational cost and accuracy in predicting electronic properties. scirp.org Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a more rigorous theoretical treatment but are computationally more demanding. diva-portal.org These calculations can reveal the nature of the chemical bonds, including the unique bent bonds of the cyclopropyl rings, and how they interact with the π-system of the carbonyl group in the ester. The results of these calculations, such as optimized geometries and molecular orbital energies, form the foundation for further computational analysis.

Table 1: Representative Theoretical Geometric Parameters for a Cyclopropyl Ketone Moiety

| Parameter | s-cis Conformation | s-trans Conformation |

| C=O Bond Length (Å) | 1.218 | 1.217 |

| C-C(O) Bond Length (Å) | 1.488 | 1.492 |

| C-C (ring) Bond Length (Å) | 1.505 - 1.508 | 1.505 - 1.508 |

| Dihedral Angle (O=C-C-H) | 180° | 0° |

Note: Data is based on computational studies of cyclopropyl methyl ketone as a model system and may vary for this compound.

The rotational freedom around the single bonds in this compound gives rise to various conformations. The orientation of the cyclopropylmethyl group relative to the ester and the conformation of the cyclopropylacetate moiety are of particular interest. Computational studies on analogous molecules, such as cyclopropyl methyl ketone, have shown that the s-cis and s-trans conformations, where the carbonyl group is eclipsed or anti-periplanar to a C-C bond of the cyclopropyl ring, are the most stable. uwlax.edux-mol.com

The potential energy surface can be mapped by systematically rotating the dihedral angles and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. For this compound, the interaction between the cyclopropyl ring and the carbonyl group is expected to favor conformations that allow for electronic conjugation, stabilizing the molecule. The relative energies of these conformers determine their population at a given temperature.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in investigating reaction mechanisms by modeling the transition states and intermediates involved. For this compound, two key reactive pathways are the opening of the strained cyclopropyl ring and the cleavage of the ester bond.

The high ring strain of the cyclopropane (B1198618) ring (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions. psu.edu Theoretical calculations can predict the activation energy for the homolytic or heterolytic cleavage of the C-C bonds in the cyclopropyl ring. The ring-opening of a cyclopropylmethyl radical to a but-3-enyl radical is a well-studied process and serves as a model for understanding the reactivity of the cyclopropylmethyl group. psu.edubeilstein-journals.org

Computational studies can model the transition state for this ring-opening process, providing insights into its geometry and energetics. The presence of substituents on the cyclopropyl ring or at the adjacent carbon can significantly influence the rate of ring-opening. psu.edu Theoretical methods can quantify these substituent effects, aiding in the prediction of the stability and reactivity of cyclopropyl-containing compounds.

The hydrolysis or cleavage of the ester bond in this compound is another important reaction pathway. Computational studies can elucidate the mechanism of this process, whether it proceeds through an acid-catalyzed or base-catalyzed pathway. researchgate.netnih.gov Theoretical calculations can model the tetrahedral intermediates formed during ester hydrolysis and the transition states leading to their formation and breakdown. researchgate.netkaust.edu.sa

By calculating the energy profile of the entire reaction pathway, the rate-determining step can be identified. Furthermore, computational models can explore the competition between different cleavage pathways, such as cleavage of the acyl-oxygen bond versus the alkyl-oxygen bond.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. mdpi.com

Table 2: Predicted Spectroscopic Data (Conceptual)

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| Infrared (IR) Spectroscopy | C=O Stretching Frequency (cm⁻¹) | ~1730-1750 |

| Infrared (IR) Spectroscopy | C-O Stretching Frequency (cm⁻¹) | ~1150-1250 |

| Nuclear Magnetic Resonance (NMR) | ¹H Chemical Shift (cyclopropyl protons, ppm) | ~0.2-1.0 |

| Nuclear Magnetic Resonance (NMR) | ¹³C Chemical Shift (C=O, ppm) | ~170-175 |

Note: These are estimated values based on typical ranges for similar functional groups and require specific calculations for this compound.

For this compound, DFT and ab initio calculations can predict vibrational frequencies corresponding to the stretching and bending modes of its functional groups. scirp.org These calculated frequencies can be compared to experimental infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra. mdpi.com The agreement between predicted and experimental spectra serves as a strong validation of the computational model and the understanding of the molecule's structure and electronic properties.

Applications of Cyclopropylmethyl Cyclopropylacetate As a Building Block in Organic Synthesis

Precursor in Complex Molecule Construction

The rigid, three-membered ring of cyclopropane (B1198618) derivatives offers a strategic advantage in the synthesis of intricate molecular architectures, serving as a linchpin for stereochemical control and as a precursor to diverse structural motifs.

Role in Natural Product Synthesis

The cyclopropane ring is a recurring structural element in a variety of natural products, including terpenes, pheromones, and amino acids. marquette.edu Consequently, synthetic chemists have employed building blocks containing this moiety to achieve the total synthesis of these complex targets. marquette.eduresearchgate.net The constrained nature of the cyclopropane ring can enforce a specific spatial arrangement of substituents, guiding the stereochemical outcome of subsequent reactions. While direct application of cyclopropylmethyl cyclopropylacetate is not prominent, the principle of using functionalized cyclopropanes as key intermediates is a well-established strategy in the field. For instance, the Simmons-Smith cyclopropanation of allylic alcohols is a classic method for the diastereoselective formation of cyclopropane rings in the synthesis of natural products. marquette.edu

Scaffold for Heterocycle Formation

The inherent ring strain of cyclopropanes can be harnessed as a driving force for ring-opening reactions, providing access to reactive intermediates that can be trapped to form various heterocyclic systems. This strategy transforms the cyclopropyl (B3062369) group into a latent functional group. For example, appropriately substituted cyclopropanes can undergo rearrangements to yield cyclopentenes or other carbocycles. In the context of heterocycle synthesis, cyclopropylimines have been shown to rearrange into five-membered nitrogen-containing heterocycles, a transformation that has proven useful in the synthesis of biologically active compounds. researchgate.net

Contributions to Medicinal Chemistry and Agrochemical Research (as synthetic intermediates)

The incorporation of the cyclopropyl motif is a prevalent strategy in the design of pharmaceuticals and agrochemicals. scientificupdate.comresearchgate.net Its presence can significantly influence a molecule's pharmacological profile, including its potency, metabolic stability, and target selectivity.

Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

One of the most significant contributions of the cyclopropyl group in medicinal chemistry is its use in creating conformationally restricted analogues of bioactive molecules. scientificupdate.commdpi.comresearchgate.net By replacing a more flexible alkyl chain or a double bond with a rigid cyclopropane ring, chemists can reduce the number of accessible conformations of a molecule. This "freezing" of the molecular shape can lead to an enhanced binding affinity and specificity for a biological target by minimizing the entropic penalty upon binding. mdpi.com This approach is invaluable for probing the bioactive conformation of a drug and for optimizing its structure-activity relationship (SAR).

| Application Area | Rationale for Using Cyclopropyl Motifs | Key Outcome |

| Drug Discovery | To mimic and stabilize the desired bioactive conformation of a ligand. | Enhanced binding affinity and selectivity for biological targets. |

| Peptide Mimetics | To create rigid scaffolds that mimic the secondary structure of peptides. | Increased metabolic stability and oral bioavailability. |

| Neurotransmitter Analogues | To restrict the rotation around single bonds and probe receptor subtype selectivity. | Development of more selective agents for specific receptor subtypes. |

Introduction of Cyclopropylmethyl or Cyclopropylacetate Motifs into Designed Bioactive Scaffolds

The cyclopropylmethyl and cyclopropylacetate moieties can be strategically introduced into larger molecular frameworks to create novel bioactive scaffolds. nih.gov In the context of tissue engineering, bioactive scaffolds serve as temporary templates to support cell growth and tissue regeneration. nih.govmdpi.comencyclopedia.pubresearchgate.net The chemical composition of these scaffolds can be modified with small molecules to enhance their biological performance. The incorporation of cyclopropyl groups can modulate the physicochemical properties of the scaffold, such as its hydrophobicity and degradation rate, and can also provide handles for further functionalization.

Development of Novel Synthetic Methodologies

The unique reactivity of the cyclopropane ring has been a fertile ground for the development of new synthetic methods. mdpi.com The relief of ring strain in these transformations provides a thermodynamic driving force for reactions that might otherwise be unfavorable. Transition metal-catalyzed ring-opening and cycloaddition reactions of cyclopropyl-containing substrates have emerged as powerful tools for the construction of complex molecular architectures. These methodologies often proceed with high levels of stereocontrol and offer access to a diverse range of carbocyclic and heterocyclic frameworks.

Ligand Design for Organometallic Catalysis

There is no available research demonstrating the use of "this compound" in the design of ligands for organometallic catalysis. The synthesis of specialized ligands is a critical aspect of catalyst development, aiming to control the reactivity and selectivity of metal centers. While other functionalized cyclopropanes have been incorporated into ligand scaffolds, the specific utility of "this compound" for this purpose has not been reported.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for cyclopropylmethyl cyclopropylacetate, and how can reaction conditions be optimized for yield?

- This compound is synthesized via acylation reactions, often involving cyclopropane-bearing intermediates. Key steps include substituting methylene spacers with functional groups (e.g., CO, C=C) to modify reactivity . Optimization involves adjusting solvent systems (e.g., 95% EtOH), temperature (e.g., 140°C for nucleophilic substitution), and catalysts (e.g., triethylamine) to enhance yield and purity . Purification via preparative TLC or column chromatography is critical for isolating enantiomers, as seen in pharmaceutical intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR): ¹H NMR (300 MHz in MeOD) resolves cyclopropyl proton signals (δ 0.36–1.56 ppm) and confirms stereochemistry .

- Mass Spectrometry (ESI+): Molecular ion peaks (e.g., m/z 492 [M+H]⁺) validate molecular weight and fragmentation patterns .

- Chromatography: HPLC with chiral columns distinguishes diastereomers, essential for pharmacological studies .

Q. How does the hydrolysis of cyclopropylacetate derivatives impact compound stability, and what kinetic models apply?

- Cyclopropylacetate esters undergo pH-dependent hydrolysis, with rate constants influenced by cyclopropane ring strain. Studies using potentiometric titration and kinetic assays show that hydrolysis follows pseudo-first-order kinetics under acidic conditions, with activation energies calculated via Arrhenius plots . Stabilization strategies include steric hindrance modifications (e.g., cyclohexane ring fusion) .

Advanced Research Questions

Q. How can structural modifications to the cyclopropylmethyl group enhance target binding affinity in drug candidates?

- Cyclopropylmethyl groups improve pharmacokinetic properties by reducing metabolic degradation. Structure-activity relationship (SAR) studies show that substituting the cyclopropyl ring with bulkier substituents (e.g., piperazine derivatives) increases binding to opioid receptors, as evidenced by in vitro assays (IC₅₀ values) and molecular docking simulations . Modifications to the acetate spacer (e.g., ethylene vs. C=O) alter conformational flexibility, impacting ligand-receptor interactions .

Q. What experimental and computational methods resolve contradictions in reported bioactivity data for cyclopropylmethyl derivatives?

- Controlled Replication: Reproduce synthesis and bioassays under standardized conditions (e.g., identical cell lines, incubation times) to isolate variables .

- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases. For example, discrepancies in IC₅₀ values for opioid receptor binding may arise from differences in radioligand concentrations .

- DFT Calculations: Model electronic effects of substituents (e.g., cyclopropyl vs. cyclobutyl) to predict binding energies and reconcile empirical data .

Q. What strategies mitigate isomer formation during the synthesis of this compound derivatives?

- Chiral Catalysts: Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to favor desired stereoisomers .

- Temperature Control: Lower reaction temperatures (e.g., –20°C) reduce racemization in intermediates .

- Crystallization: Diastereomeric salt formation with tartaric acid resolves enantiomers, as demonstrated in spirocyclic derivatives .

Methodological Guidance

- Synthetic Reproducibility: Document reaction conditions exhaustively (e.g., solvent grade, stirring rate) to ensure replicability .

- Data Validation: Cross-reference NMR assignments with computational predictions (e.g., ChemDraw simulations) .

- Ethical Compliance: Adhere to institutional guidelines for handling hazardous intermediates (e.g., cyclopropanol byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.